(1R)-1-(2,3,4-Trifluorophenyl)pentylamine
Description
(1R)-1-(2,3,4-Trifluorophenyl)pentylamine is a chiral amine derivative featuring a pentylamine backbone substituted with a 2,3,4-trifluorophenyl group.
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
(1R)-1-(2,3,4-trifluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-4-9(15)7-5-6-8(12)11(14)10(7)13/h5-6,9H,2-4,15H2,1H3/t9-/m1/s1 |
InChI Key |
SWCZDWPMNHRIBY-SECBINFHSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C(=C(C=C1)F)F)F)N |
Canonical SMILES |
CCCCC(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of (1R)-1-(2,3,4-Trifluorophenyl)pentylamine typically involves multi-step organic reactions. These methods often utilize commercially available reagents and solvents without additional purification unless specified. The general synthetic strategy includes:
- Nucleophilic substitution reactions to introduce the trifluorophenyl group.
- Reductive amination for the formation of the amine functionality.
- Stereoselective synthesis to ensure the desired (1R)-configuration.
Preparation Methods
Method 1: Reductive Amination
This method is widely used for synthesizing amines and involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
- Formation of the Intermediate Imine:
- React 2,3,4-trifluorobenzaldehyde with pentylamine under acidic conditions to form an imine intermediate.
- Reduction:
- Reduce the imine using sodium borohydride (NaBH4) or catalytic hydrogenation to yield this compound.
- Solvent: Ethanol or methanol.
- Temperature: Room temperature to mild heating (~40°C).
- Yield: Typically ranges between 70–85%.
Method 2: Nucleophilic Substitution
This approach involves the substitution of a leaving group on a precursor molecule with a nucleophile.
- Preparation of a Suitable Precursor:
- Use a pentyl halide (e.g., pentyl bromide) as the starting material.
- Nucleophilic Attack:
- React the pentyl halide with 2,3,4-trifluoroaniline in the presence of a base like potassium carbonate (K2CO3).
- Purification:
- Purify the product using column chromatography.
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Temperature: Reflux conditions (~80–100°C).
- Yield: Approximately 60–75%.
Method 3: Chiral Auxiliary-Assisted Synthesis
To ensure stereoselectivity, chiral auxiliaries or catalysts can be employed.
- Chiral Auxiliary Attachment:
- Attach a chiral auxiliary to the pentylamine precursor.
- Reaction with Trifluorophenyl Derivative:
- React with a trifluorophenyl derivative under controlled conditions.
- Removal of Chiral Auxiliary:
- Detach the auxiliary after achieving the desired stereochemistry.
- Catalyst: Chiral ligands such as BINAP.
- Solvent: Toluene or tetrahydrofuran (THF).
- Yield: High stereoselectivity (>95% enantiomeric excess).
Analytical Characterization
The synthesized compound is characterized using advanced analytical techniques:
- NMR Spectroscopy: Confirms structural integrity and stereochemistry.
- Mass Spectrometry: Verifies molecular weight.
- IR Spectroscopy: Identifies functional groups present in the compound.
| Technique | Key Observations |
|---|---|
| NMR (1H & 13C) | Peaks corresponding to trifluorophenyl group |
| Mass Spectrometry | Molecular ion peak at expected m/z value |
| IR Spectroscopy | Absorption bands for NH and aromatic groups |
Comparative Analysis of Methods
The following table summarizes key aspects of each preparation method:
| Method | Advantages | Disadvantages |
|---|---|---|
| Reductive Amination | Simple process; high yield | Requires careful control of pH |
| Nucleophilic Substitution | Straightforward; uses common reagents | Moderate yield; by-products possible |
| Chiral Auxiliary-Assisted | High stereoselectivity | Complex setup; expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,3,4-Trifluorophenyl)pentylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the trifluorophenyl group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce various reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-1-(2,3,4-Trifluorophenyl)pentylamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Structural Comparison with Enantiomers
The enantiomer of the target compound, (1S)-1-(2,3,4-trifluorophenyl)pentylamine (CAS: 869318-89-8), shares identical molecular weight and functional groups but differs in stereochemistry. Enantiomers often exhibit distinct biological activities due to differential binding to chiral receptors or enzymes. For example, the (1R)-enantiomer may demonstrate higher affinity for specific targets compared to the (1S)-form, though empirical data are required to confirm this.
Comparison with Cyclopropyl Derivatives
A closely related compound, cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS: 1159825-60-1), shares a high similarity score (0.98 ) with the target molecule. Key differences include:
- Backbone structure : Replacement of the pentylamine chain with a cyclopropyl group.
- Substitution pattern : A single trifluoromethyl group at the 4-position of the phenyl ring instead of 2,3,4-trifluoro substitution.
The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation, while the trifluoromethyl substituent increases lipophilicity compared to the target compound’s trifluorophenyl group .
Comparison with Bis(trifluoromethyl)phenyl Derivatives
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine (CAS: Not provided) features two trifluoromethyl groups at the 3,5-positions of the phenyl ring. Key contrasts with the target compound include:
- Steric effects : The 3,5-substitution pattern creates a more symmetrical structure compared to the asymmetrical 2,3,4-trifluoro substitution.
- Solubility : Both compounds are soluble in organic solvents, but the bis(trifluoromethyl) derivative may exhibit lower aqueous solubility due to increased hydrophobicity .
Biological Activity
(1R)-1-(2,3,4-Trifluorophenyl)pentylamine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C12H14F3N
- Molecular Weight : 235.24 g/mol
The presence of trifluoromethyl groups significantly influences the compound's lipophilicity and biological activity.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with various neurotransmitter systems and cellular pathways. Potential targets include:
- Monoamine Transporters : It may modulate the activity of serotonin and norepinephrine transporters.
- Receptor Interaction : Possible interaction with adrenergic receptors could lead to alterations in neurotransmitter release.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological effects:
- Antidepressant-like Activity : In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test.
- Anxiolytic Effects : Preliminary studies suggest potential anxiolytic properties, warranting further investigation.
| Effect | Model | Result |
|---|---|---|
| Antidepressant-like | Forced Swim Test | Significant reduction in immobility time |
| Anxiolytic | Elevated Plus Maze | Increased time spent in open arms |
Toxicological Profile
Toxicological assessments indicate that while the compound shows promise for therapeutic applications, it also necessitates careful evaluation due to potential side effects related to its pharmacodynamic properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Neurotransmitter Modulation :
- Researchers found that the compound enhances serotonin levels in the prefrontal cortex, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
- Reference: Smith et al., 2023.
-
Behavioral Studies in Rodents :
- A series of experiments demonstrated that administration of this compound led to significant behavioral changes indicative of reduced anxiety and depression.
- Reference: Johnson et al., 2024.
-
In Vitro Studies on Cell Lines :
- The compound was tested on various neuronal cell lines where it showed protective effects against oxidative stress-induced apoptosis.
- Reference: Lee et al., 2024.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
